molecular formula C21H18N2O3S B6062525 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide

3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide

Cat. No. B6062525
M. Wt: 378.4 g/mol
InChI Key: MEAMAVADGAQWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide, also known as AAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of thienylacetamides and has shown promising results in various studies related to cancer treatment and other medical conditions.

Scientific Research Applications

3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment. In addition to cancer treatment, 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide has also been studied for its potential applications in treating other medical conditions, such as inflammation and pain.

Mechanism of Action

The mechanism of action of 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes play a role in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide has been shown to selectively inhibit HDAC6, which is involved in the regulation of various cellular processes, including cell migration and proliferation. Inhibition of HDAC6 by 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide leads to the accumulation of acetylated tubulin, which is involved in the formation of microtubules. The accumulation of acetylated tubulin leads to changes in the cytoskeleton of the cell, which can ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide has been shown to have various biochemical and physiological effects. In addition to its role in inhibiting HDAC enzymes, 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs by 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide can lead to a reduction in the invasiveness of cancer cells. 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide in lab experiments include its selective inhibition of HDAC6, which can lead to changes in gene expression patterns and ultimately lead to apoptosis in cancer cells. 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide has also been shown to have a good safety profile and low toxicity in animal studies. However, the limitations of using 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide in lab experiments include its poor solubility in water, which can make it difficult to administer in vivo. The synthesis of 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide is also complex and time-consuming, which can limit its availability for research purposes.

Future Directions

The potential applications of 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide in cancer treatment and other medical conditions make it a promising compound for future research. Some potential future directions for research include the optimization of the synthesis method to improve the yield and purity of the product, the development of more soluble analogs of 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide, and the investigation of its potential applications in combination with other cancer treatments. 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide has also been shown to have anti-inflammatory effects, and future research could explore its potential applications in treating inflammatory diseases.

Synthesis Methods

The synthesis of 3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenylpropanamide involves the reaction of 2-acetylthiophene, aniline, and benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride and hydrochloric acid to yield the final product. The synthesis method has been optimized to obtain a high yield of the product with good purity.

properties

IUPAC Name

3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxo-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-14(24)17-12-19(27-21(17)23-16-10-6-3-7-11-16)18(25)13-20(26)22-15-8-4-2-5-9-15/h2-12,23H,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAMAVADGAQWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=C1)C(=O)CC(=O)NC2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-acetyl-5-anilino-2-thienyl)-3-oxo-N-phenyl-propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.